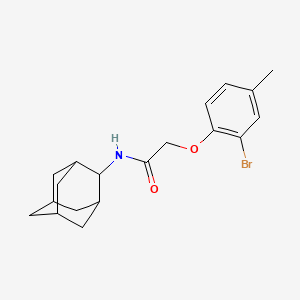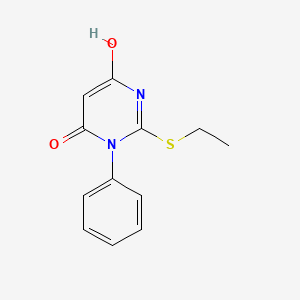
N-2-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide, also known as ABA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABA is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
N-2-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer properties. It has been studied for its potential use in treating various types of cancer, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Mecanismo De Acción
The exact mechanism of action of N-2-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide is not well understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in inflammation and cancer cell growth. This compound has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, this compound has been shown to induce apoptosis (cell death) in cancer cells by activating certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-2-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-2-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide involves the reaction of 2-bromo-4-methylphenol with 2-chloroacetyl adamantine in the presence of a base. The resulting compound is then treated with hydroxylamine to produce this compound.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-(2-bromo-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-11-2-3-17(16(20)4-11)23-10-18(22)21-19-14-6-12-5-13(8-14)9-15(19)7-12/h2-4,12-15,19H,5-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROJLMGRILTVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6010603.png)
![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010611.png)

![N-(2-isopropoxyethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6010621.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide](/img/structure/B6010644.png)

![[3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6010650.png)
![ethyl 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6010656.png)

![5-oxo-N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6010669.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6010670.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide](/img/structure/B6010672.png)
![methyl 2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6010688.png)
![(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6010691.png)
